4-Isopropyl-m-phenylenediamine
Overview
Description
4-Isopropyl-m-phenylenediamine is a chemical compound that has been studied for its unique properties and potential applications in various fields. The compound is of interest in the synthesis of high-performance materials, electrochemical applications, and polymer science.
Synthesis Analysis
The synthesis of derivatives of m-phenylenediamine, including those substituted with isopropyl groups, involves various chemical routes aimed at introducing desired functionalities and structural characteristics. For example, Yano et al. (2003) designed and synthesized N,N,N',N'-tetraaryl-1,4-phenylenediamines as models for charged high-spin and organic mixed-valence molecular systems, showcasing unique electrochemical and spectroscopic properties compared to their m-topological isomers (Yano et al., 2003).
Molecular Structure Analysis
The molecular structure of 4-Isopropyl-m-phenylenediamine and its derivatives has been the subject of computational and analytical studies. For instance, Badawi et al. (2013) investigated the structural stabilities of o-, m-, and p-phenylenediamine isomers via DFT-B3LYP and ab initio MP2 calculations, providing insights into their predominant anti (transoid) structures and the influence of substituents on molecular geometry (Badawi et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 4-Isopropyl-m-phenylenediamine are diverse and can lead to various functional materials. For example, Liu et al. (2022) developed a copper/air (O2) catalyzed four-component reaction involving o-phenylenediamines, isocyanides, and selenium powder, highlighting the compound's versatility in synthesizing complex molecular structures with high yields and good functional group tolerance (Liu et al., 2022).
Physical Properties Analysis
The physical properties of 4-Isopropyl-m-phenylenediamine derivatives, such as solubility, thermal stability, and molecular weight, have been studied extensively. Hsiao et al. (1995) synthesized aromatic polyamides and poly(amide-imide)s based on diamines with isopropylidene and/or ether linking groups, demonstrating their processability into transparent, tough, and flexible films with moderately high thermal stability (Hsiao et al., 1995).
Chemical Properties Analysis
The chemical properties of 4-Isopropyl-m-phenylenediamine derivatives are characterized by their reactivity and potential for forming various chemical bonds. Taimr and Pospíšil (1984) investigated the synergism between N-isopropyl-N′-phenyl-1,4-phenylenediamine and 2,6-dialkylphenols, shedding light on the antioxidant properties and the mechanisms of action in rubber stabilization (Taimr & Pospíšil, 1984).
Scientific Research Applications
Electrochemical Approach for Recognition and Quantification
- Scientific Field: Sensors & Diagnostics
- Summary of Application: p-Phenylenediamine (p-PDA) is used in textiles, black henna tattoos, hair dyes, pesticides, polymers, etc. It is quickly absorbed by the blood after oral intake or intake through the skin . The literature reports several conventional approaches (such as colorimetry and chromatography) and electrochemical/voltammetric approaches to determine and quantify p-PDA .
- Methods of Application: The electrochemical approach is most preferable because of the short analysis time, cost-effectiveness, ease of use, ease of miniaturization .
- Results or Outcomes: This is the first review to discuss the sources and toxic effects, and make a comparison between conventional and electrochemical methods for the determination and quantification of p-PDA in analytical samples .
Prevalence of Quinone Derivatives in PM2.5
- Scientific Field: Environmental Science
- Summary of Application: Substituted para-phenylenediamine (PPD) antioxidants have been extensively used to retard oxidative degradation of tire rubber and were found to pervade multiple environmental compartments .
- Methods of Application: This study revealed the co-occurrence of six PPD-derived quinones (PPD-Qs) along with eight PPDs in fine particulate matter (PM2.5) from two Chinese megacities .
- Results or Outcomes: Prevalent occurrences of these emerging PPD-Qs were found in Taiyuan (5.59−8480 pg/m3) and Guangzhou (3.61−4490 pg/m3) .
Presence in Tap Water
- Scientific Field: Water Quality
- Summary of Application: Recent studies have demonstrated the wide presence of PPDs in environmental matrixes .
- Methods of Application: This study analyzed nine PPDs in tap water collected from Hangzhou and Taizhou, China .
- Results or Outcomes: The results of this study are not specified in the source .
Detection of 4-Aminobiphenyl in Hair Dyes
- Scientific Field: Cosmetics & Personal Care
- Summary of Application: p-PDA is a key constituent for the color development of many permanent hair dyes . Sometimes, due to contamination of 4-aminobiphenyl (4-ABP) in chemical research-grade p-PDA, 4-ABP may be the reason for hair dye toxicity .
- Methods of Application: The concentration range for 4-ABP was recorded from a negligible amount <0.29 ppb to 12.8 ppb .
- Results or Outcomes: The results of this study are not specified in the source .
Prevalence in Fine Particulate Matter (PM2.5)
- Scientific Field: Air Quality
- Summary of Application: This study revealed the co-occurrence of six PPD-derived quinones (PPD-Qs) along with eight PPDs in fine particulate matter (PM2.5) from two Chinese megacities .
- Methods of Application: The study aimed to identify and quantify PPDs/PPD-Qs in PM2.5 samples, compare their levels and spatiotemporal variations from different sites in China, investigate the associations between PPD-Qs and PPDs, and estimate the exposure levels of humans to PM2.5-bound PPD-Qs and PPDs via inhalation .
- Results or Outcomes: Prevalent occurrences of these emerging PPD-Qs were found in Taiyuan (5.59−8480 pg/m3) and Guangzhou (3.61−4490 pg/m3) .
Presence in Wastewater Treatment Plants
- Scientific Field: Water Treatment
- Summary of Application: Recent studies have demonstrated the wide presence of PPDs in environmental matrixes .
- Methods of Application: This study analyzed nine PPDs in tap water collected from Hangzhou and Taizhou, China .
- Results or Outcomes: The results of this study are not specified in the source .
Electrochemical Approach for Recognition and Quantification
- Scientific Field: Sensors & Diagnostics
- Summary of Application: p-PDA is a toxic constituent utilized in textiles, black henna tattoos, hair dyes, pesticides, polymers etc. The metabolites (quinone etc.) produced by p-PDA cause mutagenic and carcinogenic effects in humans as it is quickly absorbed by the blood after oral intake or intake through the skin .
- Methods of Application: The literature reports several conventional approaches (such as colorimetry and chromatography) and electrochemical/voltammetric approaches to determine and quantify p-PDA . Amongst them, the electrochemical approach is the most preferable because of the short analysis time, cost-effectiveness, ease of use, ease of miniaturization .
- Results or Outcomes: This is the first review to discuss the sources and toxic effects, and make a comparison between conventional and electrochemical methods for the determination and quantification of p-PDA in analytical samples .
Prevalence of Quinone Derivatives in PM2.5
- Scientific Field: Environmental Science
- Summary of Application: Substituted para-phenylenediamine (PPD) antioxidants have been extensively used to retard oxidative degradation of tire rubber and were found to pervade multiple environmental compartments .
- Methods of Application: This study revealed the co-occurrence of six PPD-derived quinones (PPD-Qs) along with eight PPDs in fine particulate matter (PM2.5) from two Chinese megacities .
- Results or Outcomes: Prevalent occurrences of these emerging PPD-Qs were found in Taiyuan (5.59−8480 pg/m3) and Guangzhou (3.61−4490 pg/m3) .
Presence in Tap Water
- Scientific Field: Water Quality
- Summary of Application: Recent studies have demonstrated the wide presence of PPDs in environmental matrixes .
- Methods of Application: This study analyzed nine PPDs in tap water collected from Hangzhou and Taizhou, China .
- Results or Outcomes: The results of this study are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
4-propan-2-ylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDXWXPSCKSIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162021 | |
Record name | 4-Isopropyl-m-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-m-phenylenediamine | |
CAS RN |
14235-45-1 | |
Record name | 4-(1-Methylethyl)-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14235-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropyl-m-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropyl-m-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropyl-m-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Isopropyl-m-phenylenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VU3J8YT5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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